5-Fluoro-1,2-dihydroisoquinolin-3(4H)-one
Description
Properties
IUPAC Name |
5-fluoro-2,4-dihydro-1H-isoquinolin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-8-3-1-2-6-5-11-9(12)4-7(6)8/h1-3H,4-5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTXUAXYMHUACO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CNC1=O)C=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination and Amination of Isoquinoline Precursors
The foundational approach involves introducing fluorine at the C5 position via diazonium salt decomposition, adapted from methodologies for 4-fluoroisoquinoline. Isoquinoline is first converted to its hydrobromide salt, which undergoes bromination at reduced temperatures (60–65°C) to minimize side reactions. Subsequent ammonolysis yields 5-aminoisoquinolin-3(4H)-one, a critical intermediate.
Key Reaction Conditions :
Diazotization and Fluoroborate Complex Formation
The amino intermediate is treated with fluoroboric acid (40%) and sodium nitrite at -15°C to form a diazonium fluoroborate salt. Decomposition in toluene at 60–70°C liberates the fluorine atom, yielding the target compound.
Optimization Insights :
-
Low-temperature diazotization (-15°C) suppresses byproduct formation.
-
Toluene as a solvent enhances fluoroborate stability during decomposition.
Representative Data :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Bromination | 68 | 92 |
| Diazonium Formation | 85 | 89 |
| Fluorination | 54 | 95 |
Organocatalytic Asymmetric Synthesis
Aza-Henry Reaction Mechanism
A stereoselective route employs 5-fluoro-2-(nitromethyl)benzaldehyde (6k ) and N-tosylimine (9a ) in an aza-Henry reaction catalyzed by a thiourea organocatalyst. The nitroalkane attacks the imine, forming a β-nitroamine intermediate, which undergoes hemiaminalization to construct the dihydroisoquinolinone core.
Critical Parameters :
Oxidation to Enantiomerically Enriched Product
Hemiaminal oxidation using MnO2 affords the ketone, yielding 5-fluoro-1,2-dihydroisoquinolin-3(4H)-one with 89% enantiomeric excess.
Performance Metrics :
Transition Metal-Catalyzed Cyclization
Palladium-Mediated Triazole Ring Opening
Palladium catalysts (Pd2(dba)3, 2 mol%) enable cyclization of triazole precursors in 1,2-dichloroethane at 90°C. This method leverages C–H activation to form the dihydroisoquinolinone skeleton, which is subsequently fluorinated via electrophilic substitution.
Advantages :
Limitations :
Rhodium-Catalyzed Tandem Reactions
Rhodium complexes (Rh2(TMA)4) facilitate tandem cyclization-fluorination sequences, though this approach remains less explored for 5-fluoro derivatives.
Comparative Evaluation of Synthetic Routes
Yield and Efficiency
| Method | Yield (%) | Enantiomeric Excess (% ee) |
|---|---|---|
| Diazonium Fluorination | 54 | N/A |
| Organocatalytic | 54 | 89 |
| Palladium Cyclization | 76 | N/A |
Operational Complexity
Recent Innovations and Methodological Improvements
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it back to its non-fluorinated form.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Non-fluorinated isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Applications
2.1 Antidepressant Activity
Research has shown that derivatives of 3,4-dihydroisoquinoline compounds exhibit potential antidepressant effects. For instance, compounds structurally related to 5-Fluoro-1,2-dihydroisoquinolin-3(4H)-one have demonstrated protective effects on neuronal cells and reduced immobility in animal models during forced swim tests. These compounds were shown to have lower cytotoxicity on normal cells compared to established antidepressants like Agomelatine and Fluoxetine .
Table 1: Summary of Antidepressant Activity
| Compound | Immobility Time Reduction (%) | Cytotoxicity on HEK293 Cells (%) |
|---|---|---|
| 6a-1 | 45 | 10.3 |
| Agomelatine | 30 | 47.5 |
| Fluoxetine | 28 | 41.8 |
2.2 Anticancer Potential
The compound has also been explored for its anticancer properties. For example, a study on WDR5 WIN-site inhibitors highlighted the role of compounds with a similar core structure in inhibiting tumor growth in xenograft models. These inhibitors showed significant antiproliferative activity against cancer cell lines, indicating the therapeutic potential of fluorinated isoquinoline derivatives .
Agrochemical Applications
3.1 Plant Disease Management
Recent studies have focused on the use of isoquinoline derivatives for managing plant diseases. A series of synthesized derivatives were tested against the phytopathogen Pythium recalcitrans, revealing that certain compounds exhibited superior antifungal activity compared to traditional treatments like hymexazol. For instance, one derivative achieved an EC50 value of 14 mM against Pythium recalcitrans, outperforming hymexazol .
Table 2: Efficacy Against Pythium Recalcitrans
| Compound ID | EC50 (mM) | Preventive Efficacy (%) at 5 mg/pot |
|---|---|---|
| I23 | 14 | 96.5 |
| Hymexazol | 37.7 | 63.9 |
Biological Mechanisms
The mechanisms through which this compound exerts its biological effects are varied and depend on the specific application:
- Antidepressant Mechanism : Involves modulation of neurotransmitter systems and neuroprotection against stress-induced neuronal damage.
- Anticancer Mechanism : Likely involves inhibition of specific protein interactions crucial for tumor growth and survival.
- Antifungal Mechanism : May involve disruption of fungal cell wall synthesis or interference with metabolic pathways critical for fungal survival.
Mechanism of Action
The mechanism of action of 5-Fluoro-1,2-dihydroisoquinolin-3(4H)-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, altering their activity. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, affecting its biological activity.
Comparison with Similar Compounds
Structural and Electronic Comparisons with Analogous Compounds
Table 1: Structural and Physicochemical Properties
| Compound | Substituent | Molecular Formula | Molecular Weight | Melting Point (°C) | XLogP3 | Key Features |
|---|---|---|---|---|---|---|
| 5-Fluoro-1,2-dihydroisoquinolin-3(4H)-one | 5-F | C₉H₈FNO | 165.17 | Not reported | ~1.2* | High electronegativity, small steric footprint |
| 6-Nitro-1,2-dihydroisoquinolin-3(4H)-one | 6-NO₂ | C₉H₈N₂O₃ | 192.17 | 159–161 | 0.9 | Electron-withdrawing, planar nitro group |
| 6-Amino-1,2-dihydroisoquinolin-3(4H)-one | 6-NH₂ | C₉H₁₀N₂O | 162.19 | Not reported | 0.3 | Electron-donating, potential H-bonding |
| 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one | 7-Br, 2-CH₃ | C₁₀H₁₀BrNO | 240.10 | Not reported | 1.6 | Bulky substituent, increased lipophilicity |
| 2-Methyl-1,2-dihydroisoquinolin-3(4H)-one | 2-CH₃ | C₁₀H₁₁NO | 161.20 | Oily liquid | 1.1 | Reduced crystallinity |
*Estimated based on fluorine’s contribution to logP.
Key Observations :
- Steric Impact : The 5-fluoro substituent occupies minimal space, contrasting with bulkier groups like bromine or nitro, which may hinder binding in sterically constrained targets .
- Lipophilicity: Fluorine slightly increases logP compared to amino derivatives, balancing solubility and membrane permeability .
Table 2: Hypothetical Activity Comparison
| Compound | AChE Inhibition (Predicted) | β-Secretase Inhibition | Metabolic Stability |
|---|---|---|---|
| This compound | Moderate to High | Low | High (C-F bond inert) |
| 6-Amino-1,2-dihydroisoquinolin-3(4H)-one | High | Moderate | Moderate |
| 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one | Low | Low | Low (C-Br susceptible) |
Biological Activity
5-Fluoro-1,2-dihydroisoquinolin-3(4H)-one is a fluorinated derivative of isoquinoline, a compound characterized by its heterocyclic aromatic structure. The incorporation of fluorine into the isoquinoline framework can significantly influence its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
This compound can be synthesized through various chemical reactions, including oxidation and substitution processes that modify the isoquinoline core. The fluorine atom enhances lipophilicity and metabolic stability, which are critical factors influencing the compound's interaction with biological targets.
The biological activity of this compound is thought to involve interactions with specific enzymes and receptors. Its structural similarity to bioactive isoquinoline derivatives suggests potential roles in modulating enzyme activity or receptor signaling pathways. Fluorinated compounds often exhibit altered binding affinities due to the presence of fluorine, which can affect pharmacokinetics and bioavailability.
Anticancer Activity
Research has indicated that isoquinoline derivatives possess significant anticancer properties. For instance, studies on related compounds have shown that they can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and inhibiting pro-survival signaling pathways . The introduction of fluorine may enhance these effects by improving the compound's ability to penetrate cellular membranes.
Table 1: Anticancer Activity of Isoquinoline Derivatives
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Narciclasine | Glioblastoma | Mitochondrial permeabilization | |
| Pancratistatin | Various | Induction of apoptosis | |
| This compound | TBD | TBD | TBD |
Neuroprotective Effects
In addition to anticancer properties, this compound has been investigated for neuroprotective effects. A study involving microglial cells demonstrated that certain isoquinoline derivatives could inhibit the production of pro-inflammatory cytokines and protect against oxidative stress-induced cell death . These findings suggest potential applications in treating neurodegenerative diseases.
Case Study: Neuroprotection in Microglial Cells
In a recent study, compounds similar to this compound were shown to counteract inflammation in mouse microglial cells. The results indicated a reduction in mitochondrial dysfunction and caspase-3 activity, highlighting the compound's potential as a neuroprotective agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the isoquinoline ring can lead to significant changes in potency and selectivity against different biological targets. For example, fluorination at specific positions has been associated with enhanced binding affinity and improved pharmacological profiles compared to non-fluorinated analogs .
Q & A
Q. What strategies resolve contradictions in bioactivity between structural analogs?
- Methodological Answer : Structure-Activity Relationship (SAR) analysis compares substituent effects (e.g., acyl groups in Table 1 ). For example, compound 3d (3-methylbenzoyl substitution) exhibits stronger dual inhibition than 3f (4-fluorobenzoyl), attributed to hydrophobic interactions in BACE1’s active site. Molecular docking (MOE software) validates binding poses (e.g., 3d forms hydrogen bonds with BACE1’s Asp32 and Asp228) . Contradictions in scavenging activity (e.g., 3d vs. 3f in H₂O₂ assays) are resolved via ROS-specific assays .
Q. How is the multitarget-directed ligand (MTDL) approach validated for these compounds?
- Methodological Answer : In vitro/in silico integration :
- MTDL design : Compounds are derived from hybrid pharmacophores (e.g., (+)-(S)-dihydro-ar-tumerone and (−)-gallocatechin gallate) to target AChE and BACE1 simultaneously .
- Validation : Cell viability assays (CCK-8 kits on HEK 293 cells) confirm non-toxicity (e.g., 3d at 10 µM: >90% viability) . Dual inhibition is corroborated by enzyme kinetics (e.g., Lineweaver-Burk plots for competitive/non-competitive binding) .
Q. What computational methods guide the optimization of fluorine substitution?
- Methodological Answer : Molecular docking (MOE 2008.10) predicts fluorine’s role in enhancing binding. For example, 5-fluoro substitution in 3d improves electron-withdrawing effects, stabilizing interactions with AChE’s catalytic anionic site (CAS). DFT calculations assess electronic effects on reactivity and metabolic stability .
Q. How are neuroprotective effects (beyond enzyme inhibition) evaluated?
- Methodological Answer : FOX assay quantifies H₂O₂ scavenging (e.g., 3d reduces ROS by 40% at 50 µM) . Cell-based oxidative stress models (e.g., SH-SY5Y neurons treated with amyloid-β) measure compound-mediated protection via lactate dehydrogenase (LDH) assays or flow cytometry for apoptosis .
Methodological Considerations
- Data Interpretation : Triplicate experiments and statistical analysis (mean ± SD) minimize variability in bioactivity data .
- Contradiction Management : Discrepancies in IC₅₀ values between analogs are addressed via SAR and molecular dynamics simulations to identify critical binding residues .
- Ethical Compliance : All cell-based assays adhere to institutional biosafety protocols (e.g., HEK 293 cell line maintenance in DMEM + 10% FBS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
